![molecular formula C29H26N4O4S B2488559 N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide CAS No. 443354-50-5](/img/structure/B2488559.png)
N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide
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Description
Research in the field of heterocyclic compounds, especially those containing the quinazoline moiety, has been extensive due to their significant biological activities and applications in medicinal chemistry. The compound N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide likely shares similar interest due to its complex structure that suggests potential biological activity.
Synthesis Analysis
The synthesis of related compounds often involves halogenated hydrocarbon amination reactions, as demonstrated in the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, where elemental analysis, IR, 1H NMR, MS, and X-ray diffraction were used to confirm the structure (Bai et al., 2012).
Molecular Structure Analysis
Crystal structure determinations, often performed by X-ray diffraction, play a crucial role in understanding the spatial arrangement of atoms within a molecule. For instance, the crystal structure of N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide was analyzed to reveal intermolecular hydrogen bonds contributing to the stability of the structure (Junzo Hirano et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving quinazoline derivatives can lead to a variety of bioactive compounds. The synthesis of potential antibacterial and antifungal agents by condensation reactions exemplifies the chemical versatility of quinazoline and its derivatives (A.P.Zala et al., 2015).
Physical Properties Analysis
The physical properties of compounds, including melting points, solubility, and crystallinity, are essential for their practical application. These properties are often determined through analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although specific studies on the compound were not found.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are critical for understanding the behavior of compounds under various conditions. Studies on similar compounds, such as the synthesis and antibacterial activity of phenyl derivatives, provide insights into the functional group manipulations and the impact on biological activity (K. Sri et al., 2014).
Scientific Research Applications
Thermo-Physical Characterization
A study on the thermo-physical properties of related compounds, specifically 2-((4-acetyl-5-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)methylthio)-3-o-tolylquinazolin-4(3H)-one, showed insights into how structural modifications affect the values of Gibbs energy, enthalpy, and entropy in different solvents (Godhani, Dobariya, Sanghani, & Mehta, 2013).
Antioxidant and Anticancer Activities
Research involving derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, similar in structure to the compound , demonstrated significant antioxidant and anticancer activities. These activities were tested against human glioblastoma and breast cancer cell lines, highlighting the potential therapeutic applications of such compounds (Tumosienė et al., 2020).
Antibacterial Activity
A study on the synthesis and antibacterial activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one demonstrated significant activity against various bacterial strains. This highlights the potential use of these compounds in developing new antibacterial drugs (Osarumwense, 2022).
Synthesis and Transformations
A paper on the synthesis and transformations of similar quinazoline derivatives, like 4-[2-methyl-4-(methylsulfanyl)quinolin-3-yl]butan-2-ones, discusses the potential of these compounds in the development of new pharmaceuticals (Aleqsanyan & Hambardzumyan, 2021).
properties
IUPAC Name |
N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O4S/c1-18(34)19-11-13-26(37-2)21(15-19)17-38-29-31-25-10-6-4-8-23(25)28(36)33(29)32-27(35)14-12-20-16-30-24-9-5-3-7-22(20)24/h3-11,13,15-16,30H,12,14,17H2,1-2H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBIOANTLMXYNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide |
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